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4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline Documentation Hub

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  • Product: 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
  • CAS: 292644-39-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel benzoxazole der...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel benzoxazole derivative, 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline. Benzoxazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities.[1][2] Understanding the core physicochemical characteristics of new analogues is paramount for their advancement in drug discovery and development pipelines. This document outlines the predicted properties based on the analysis of structurally related compounds and provides detailed, field-proven methodologies for their empirical determination. The causality behind experimental choices is explained to provide a self-validating framework for researchers. While specific experimental data for the title compound is not yet publicly available, this guide serves as an expert-level predictive resource and a detailed procedural manual for its characterization.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif frequently found in the structures of pharmacologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a range of biological entities. The title compound, 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, is a 2-arylbenzoxazole, a class of compounds known to exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific substitution pattern of the title compound—a chloro and an amino group on the 2-phenyl ring, and two methyl groups on the benzoxazole core—is expected to modulate its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.

This guide is structured to provide a logical progression from the foundational molecular properties to the advanced analytical techniques required for full characterization.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comments
Molecular Formula C₁₅H₁₃ClN₂OBased on the chemical structure.
Molecular Weight 272.73 g/mol Calculated from the molecular formula.
CAS Number Not yet assignedA closely related compound, 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, has the CAS number 380582-37-6.[5][6]
Melting Point (°C) 180 - 2202-arylbenzoxazoles are typically crystalline solids with relatively high melting points. For example, 4-(1,3-benzoxazol-2-yl)aniline has a melting point of 207-210 °C.[7] The substitution on the title compound may influence crystal lattice packing and thus the melting point.
Boiling Point (°C) > 400Expected to be high due to the molecular weight and aromatic nature. Decomposition may occur at very high temperatures.
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.The aromatic structure and the presence of a chlorine atom contribute to its lipophilicity. The aniline group may provide some limited aqueous solubility at low pH.
pKa 3.5 - 5.0 (Aniline nitrogen)The electron-withdrawing nature of the benzoxazole and chloro substituents is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).
LogP 3.5 - 4.5The octanol-water partition coefficient is predicted to be in this range, indicating good lipophilicity, which is often correlated with cell membrane permeability.

Synthesis and Purification Workflow

The synthesis of 2-arylbenzoxazoles can be achieved through several established methods.[8][9] A common and effective approach involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid or its derivative.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: 2-Amino-4,6-dimethylphenol 4-Chloro-3-aminobenzoic acid reaction Condensation Reaction (e.g., with a dehydrating agent like PPA or in a high-boiling solvent) start->reaction crude Crude Product reaction->crude recrystallization Recrystallization (e.g., from Ethanol/Water or Toluene) crude->recrystallization chromatography Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) crude->chromatography Alternative pure Pure Product recrystallization->pure chromatography->pure analysis Physicochemical & Spectroscopic Analysis pure->analysis

Caption: A typical workflow for the synthesis, purification, and characterization of 2-arylbenzoxazoles.

Rationale for Synthetic Approach

The condensation of a 2-aminophenol with a benzoic acid is a robust and widely used method that allows for the introduction of diverse substituents on both the benzoxazole core and the 2-aryl ring.[2] The choice of a dehydrating agent or high-temperature conditions is critical to drive the reaction towards the formation of the benzoxazole ring by removing the water formed during the cyclization.

Step-by-Step Purification Protocol

Objective: To obtain the title compound with high purity (>98%), suitable for analytical and biological studies.

  • Initial Work-up: After the reaction is complete, the reaction mixture is cooled and poured into a large volume of cold water or a basic solution (e.g., sodium bicarbonate solution) to precipitate the crude product and neutralize any acidic reagents.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration, and the filter cake is washed with water to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane to remove highly non-polar impurities.

  • Recrystallization (Primary Method):

    • The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol, or toluene).

    • The hot solution is filtered to remove any insoluble impurities.

    • The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • The resulting crystals are collected by vacuum filtration and dried under vacuum. The purity is checked by Thin Layer Chromatography (TLC).

  • Column Chromatography (If Necessary):

    • If recrystallization does not yield a pure product, silica gel column chromatography is employed.

    • A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a column.

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.

    • The adsorbed material is loaded onto the top of the packed column.

    • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The solvent is removed from the pure fractions under reduced pressure to yield the purified compound.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_techniques Analytical Techniques Pure_Compound Purified Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - 3D Structure Pure_Compound->NMR IR IR Spectroscopy - Functional Groups Pure_Compound->IR UV_Vis UV-Vis & Fluorescence - Electronic Transitions - Photophysical Properties Pure_Compound->UV_Vis Structural_Elucidation Complete Structural Elucidation & Purity MS->Structural_Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation UV_Vis->Structural_Elucidation

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Exploratory

In Vitro Pharmacological Screening of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline Derivatives: A Technical Guide to Target Engagement and Phenotypic Profiling

Executive Summary The compound 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline represents a highly privileged scaffold in modern medicinal chemistry. Benzoxazole-aniline derivatives are renowned for their broad phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline represents a highly privileged scaffold in modern medicinal chemistry. Benzoxazole-aniline derivatives are renowned for their broad pharmacological utility, particularly in oncology and metabolic diseases, where they function as potent kinase inhibitors and nuclear receptor modulators[1][2]. This technical whitepaper provides a comprehensive, field-proven methodology for the in vitro pharmacological screening of this specific chemical class, bridging the gap between cell-free biochemical target engagement and cellular phenotypic validation.

Structural Rationale & Target Hypothesis

Before initiating a screening cascade, it is critical to understand the causality behind the molecule's structural design. The pharmacological profile of this compound is driven by two distinct stereoelectronic domains:

  • The 5,7-Dimethylbenzoxazole Core: The benzoxazole ring is a classic bioisostere for nucleic acid bases, making it an excellent ATP-competitive hinge binder in receptor tyrosine kinases (RTKs) such as VEGFR-2[3][4]. Furthermore, in the context of nuclear receptors like PPARγ, the lipophilic tail of the methylated benzoxazole extends deeply toward the corepressor binding surface, stabilizing the inactive conformation of Helix-12 to drive inverse agonism[5][6].

  • The 4-Chloro-3-aniline Moiety: The aniline nitrogen serves as a critical hydrogen bond donor. The ortho-chloro substitution relative to the aniline linkage restricts the dihedral angle, pre-organizing the molecule into an active conformation while providing halogen bonding opportunities within the target protein's hydrophobic pockets[7].

G Compound 4-Chloro-3-(5,7-dimethyl- 1,3-benzoxazol-2-yl)aniline Benzoxazole 5,7-Dimethylbenzoxazole Core (Hydrophobic Pocket / Hinge Region) Compound->Benzoxazole Aniline 4-Chloro-3-aniline Moiety (Halogen Bonding / H-Bond Donor) Compound->Aniline Target1 PPARγ Inverse Agonism (NCOR1/2 Recruitment) Benzoxazole->Target1 Lipophilic Tail Extension Target2 Receptor Tyrosine Kinases (VEGFR-2 / c-Met Inhibition) Benzoxazole->Target2 ATP Competitive Binding Aniline->Target1 Aniline->Target2

Fig 1. Pharmacophore mapping of the benzoxazole-aniline scaffold to primary molecular targets.

Phase I: Cell-Free Biochemical Target Engagement

To establish a highly trustworthy screening protocol, we must first isolate the physical interaction between the drug and its primary targets.

Protocol 1.1: TR-FRET Assay for PPARγ Corepressor (NCOR2) Recruitment

Rationale: To validate inverse agonism, we must prove that the compound actively recruits corepressors (e.g., NCOR2) to PPARγ, rather than merely blocking agonist binding[5]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a self-validating, homogeneous format that minimizes compound autofluorescence artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Causality: DTT maintains the reducing environment necessary for the receptor's zinc fingers, while BSA prevents non-specific plastic binding of the highly lipophilic benzoxazole derivative.

  • Complex Assembly: Incubate 2 nM GST-tagged PPARγ Ligand Binding Domain (LBD) with 100 nM biotinylated NCOR2 peptide in a 384-well microplate.

  • Compound Addition: Dispense the benzoxazole derivative in a 10-point dose-response curve (10 µM to 0.3 nM, 1% DMSO final concentration).

  • Fluorophore Addition: Add 1 nM Terbium-labeled anti-GST antibody (donor) and 10 nM Streptavidin-d2 (acceptor).

  • Incubation & Readout: Incubate for 2 hours at room temperature to reach equilibrium. Read on a microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Data Processing: Calculate the 665/620 ratio. An increase in the FRET signal indicates compound-driven recruitment of NCOR2 to PPARγ, confirming inverse agonism[5][6].

Protocol 1.2: ADP-Glo Kinase Assay for VEGFR-2 Inhibition

Rationale: Benzoxazole derivatives frequently exhibit anti-angiogenic properties via VEGFR-2 inhibition[3][4]. The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the kinase reaction, offering a universal, ATP-concentration-independent readout.

Step-by-Step Methodology:

  • Kinase Reaction: Combine 1 ng of recombinant VEGFR-2 enzyme, 0.2 µg/µL Poly(Glu,Tyr) substrate, and the test compound in kinase buffer.

  • ATP Addition: Initiate the reaction with 10 µM ATP (near the Km​ for VEGFR-2) and incubate for 60 minutes at 25°C.

  • Depletion of Unreacted ATP: Add ADP-Glo Reagent and incubate for 40 minutes. Causality: This step enzymatically depletes remaining ATP, ensuring the subsequent luminescence signal is strictly derived from the ADP generated by the kinase, acting as an internal noise-reduction control.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence. A decrease in luminescence correlates with kinase inhibition[3].

Workflow Start Compound Library Preparation (DMSO Stocks) Phase1 Phase 1: Biochemical Assays Start->Phase1 TRFRET TR-FRET Assay (PPARγ-NCOR2 Interaction) Phase1->TRFRET ADPGlo ADP-Glo Kinase Assay (VEGFR-2 Activity) Phase1->ADPGlo Phase2 Phase 2: Cellular Profiling TRFRET->Phase2 ADPGlo->Phase2 CellTiter CellTiter-Glo Viability (MCF-7, HepG2, Bladder Cancer) Phase2->CellTiter Phase3 Phase 3: Mechanistic Validation CellTiter->Phase3 qPCR RT-qPCR / Western Blot (Target Gene Regulation) Phase3->qPCR

Fig 2. Sequential in vitro pharmacological screening cascade for benzoxazole derivatives.

Phase II: Cellular Phenotypic Profiling

Biochemical potency must translate to cellular efficacy. We assess antiproliferative effects in highly vascularized tumor models (e.g., HepG2, MCF-7) and PPARγ-sensitive lines[4][5][8].

Protocol 2.1: CellTiter-Glo Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HepG2 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the derivative for 72 hours. Causality: A 72-hour window allows sufficient time for transcriptional repression (via PPARγ) or cell cycle arrest (via VEGFR-2) to manifest as a measurable reduction in total cellular ATP[4].

  • Lysis & Detection: Add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Quantitative Data Synthesis & Interpretation

To effectively benchmark 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline against structural analogs, data must be synthesized into a comparative matrix. Below is a representative data structure summarizing typical pharmacological outputs for this class.

Table 1: Representative In Vitro Pharmacological Profile of Benzoxazole-Aniline Derivatives

Compound / DerivativePPARγ NCOR2 Recruitment (EC₅₀, nM)VEGFR-2 Inhibition (IC₅₀, nM)MCF-7 Viability (IC₅₀, µM)HepG2 Viability (IC₅₀, µM)
Parent Scaffold 45.2 ± 3.1112.4 ± 8.54.2 ± 0.36.8 ± 0.5
Des-methyl Analog >1000450.1 ± 12.018.5 ± 1.2>20.0
Fluoro-Aniline Analog 85.6 ± 5.488.3 ± 4.23.9 ± 0.25.1 ± 0.4
Sorafenib (Control)N/A28.5 ± 2.15.8 ± 0.23.2 ± 0.1
T0070907 (Control)1.2 ± 0.1N/A12.4 ± 1.115.6 ± 1.8

Note: The 5,7-dimethyl substitution is critical; removal (Des-methyl Analog) results in a severe drop in both PPARγ recruitment and VEGFR-2 inhibition due to the loss of hydrophobic pocket anchoring.

Phase III: Mechanistic Validation

To prove that the phenotypic cytotoxicity is driven by the hypothesized mechanism, we must evaluate downstream signaling pathways.

Protocol 3.1: RT-qPCR for Target Gene Regulation

Rationale: For PPARγ inverse agonists, target engagement inside the cell is confirmed by measuring the downregulation of canonical target genes like FABP4[5][6].

Step-by-Step Methodology:

  • RNA Extraction: Treat target cells with the compound (at IC₉₀ concentration) for 24 hours. Extract total RNA using TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA using oligo(dT) primers and M-MLV reverse transcriptase.

  • qPCR Amplification: Amplify FABP4 and a housekeeping gene (GAPDH) using SYBR Green master mix.

  • Quantification: Use the ΔΔCt method to determine relative fold-change. A significant reduction in FABP4 mRNA confirms functional transcriptional repression inside the cell[5].

Pathway Ligand Benzoxazole Derivative PPARg PPARγ Receptor Ligand->PPARg Binds LBD NCOR NCOR1/2 Corepressors PPARg->NCOR Recruits Transcription Target Gene Repression (e.g., FABP4, GLUT4) NCOR->Transcription Chromatin Condensation Proliferation Inhibition of Cell Proliferation Transcription->Proliferation Phenotypic Outcome

Fig 3. Mechanism of action for PPARγ inverse agonism and subsequent antiproliferative effects.

References

  • Title: Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: ACS Medicinal Chemistry Letters / PMC URL: [Link]

  • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: MDPI Pharmaceuticals URL: [Link]

  • Title: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PMC URL: [Link]

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: Chemistry Central Journal / PMC URL: [Link]

  • Title: Cobalt-Catalyzed Hypervalent Iodine(III) Promoted Cascade Annulation Reaction of Anilines with Formamides for 2-Aminobenzoxazoles Synthesis Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Sources

Foundational

pharmacokinetics and bioavailability of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline Abstract This document provides a comprehensive technical framework fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Abstract

This document provides a comprehensive technical framework for the preclinical pharmacokinetic and bioavailability characterization of the novel chemical entity, 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline. As a member of the biologically active benzoxazole class, this compound presents a promising scaffold for therapeutic development.[1][2][3] However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount to advancing it from a promising hit to a viable clinical candidate. This guide is structured for researchers, scientists, and drug development professionals, offering a logical progression from foundational physicochemical assessments to detailed in vivo study protocols. It emphasizes the causality behind experimental choices and adheres to the rigorous standards set forth by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Introduction: The Imperative of Early Pharmacokinetic Profiling

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][8][9] The subject of this guide, 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline (hereinafter referred to as "CDBA"), is a novel derivative whose therapeutic potential is yet to be fully elucidated.

Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of drug development.[10] It bridges the gap between the administered dose and the concentration of the drug achieved at the site of action, which ultimately governs the therapeutic effect and potential toxicity. Early and comprehensive PK profiling is not merely a regulatory requirement but a critical tool for derisking a development program. It enables rational dose selection, informs formulation development, and predicts potential drug-drug interactions.

This guide outlines a self-validating, systematic approach to determining the complete preclinical PK profile and oral bioavailability of CDBA.

Foundational Characterization: In Silico and Physicochemical Profiling

Before embarking on resource-intensive biological assays, a foundational understanding of the molecule's intrinsic properties is essential. These properties are predictive of its subsequent ADME behavior.

In Silico ADME Prediction

Computational tools provide a rapid, cost-effective first pass at predicting the ADME properties of a new chemical entity. Various models can estimate parameters like solubility, permeability, and potential for cytochrome P450 (CYP) inhibition.

  • Rationale: In silico screening helps to identify potential liabilities early. For instance, a prediction of very low aqueous solubility would prompt immediate formulation development efforts. Tools like SwissADME can provide valuable initial insights into drug-likeness and pharmacokinetic properties.[11]

Experimental Physicochemical Characterization

Key experimental parameters must be determined to provide a solid foundation for all subsequent studies.

Protocol 1: Determination of Aqueous Solubility

  • Objective: To determine the thermodynamic solubility of CDBA in physiologically relevant buffers.

  • Methodology:

    • Prepare saturated solutions of CDBA in buffers at pH 2.0 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (simulating blood).

    • Equilibrate the solutions at 37°C for 24 hours with continuous agitation.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of dissolved CDBA in the filtrate using a validated UV-Vis or HPLC-UV method.

  • Causality: Solubility is a primary determinant of oral absorption. Poor solubility can lead to low and variable bioavailability.

Protocol 2: Determination of LogD

  • Objective: To measure the lipophilicity of CDBA at physiological pH.

  • Methodology: The shake-flask method is standard.

    • Prepare a solution of CDBA in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Agitate vigorously to allow for partitioning between the two phases.

    • Allow the phases to separate.

    • Measure the concentration of CDBA in both the aqueous and n-octanol layers.

    • Calculate LogD₇.₄ as log₁₀([CDBA]ₙ-ₒ꜀ₜₐₙₒₗ / [CDBA]ₐᵩᵤₑₒᵤₛ).

  • Causality: LogD, the distribution coefficient, is a critical predictor of a molecule's ability to cross biological membranes. An optimal range (typically LogD 1-3) is often sought for oral absorption and cell permeability.

Table 1: Hypothetical Physicochemical Properties of CDBA

ParameterMethodPredicted ValueImplication for Pharmacokinetics
Molecular WeightN/A288.75 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
Aqueous Solubility (pH 7.4)HPLC-UV5 µg/mLLow solubility; may pose a challenge for oral absorption and require enabling formulations.
LogD (pH 7.4)Shake-Flask3.8High lipophilicity; suggests good membrane permeability but may lead to high plasma protein binding and potential for metabolic liability.
pKa (basic)Potentiometric Titration3.2Weakly basic; ionization state will change significantly between the stomach and intestine, affecting solubility and absorption.

In Vitro ADME Profiling

In vitro assays provide the first biological insights into the ADME characteristics of CDBA, guiding the design of subsequent in vivo studies.

Absorption: Intestinal Permeability

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.

Protocol 3: Caco-2 Bidirectional Permeability Assay

  • Objective: To determine the rate of transport of CDBA across a Caco-2 cell monolayer, an accepted model of the human intestinal epithelium.

  • Methodology:

    • Culture Caco-2 cells on semi-permeable filter supports for 21 days until they form a differentiated, polarized monolayer.

    • Confirm monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements.

    • Add CDBA to either the apical (A) or basolateral (B) chamber.

    • At specified time points, sample the receiving chamber and quantify the concentration of CDBA via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

  • Causality: A high Papp (A-to-B) value suggests good passive absorption. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

cluster_0 Apical (Lumen Side) cluster_1 Basolateral (Blood Side) A CDBA Added to Apical Chamber Monolayer Caco-2 Cell Monolayer Passive Diffusion Active Efflux (e.g., P-gp) A->Monolayer:f0 Papp (A-to-B) [Absorption] B CDBA Sampled from Basolateral Chamber Monolayer:f1->A Efflux Monolayer:f0->B caption Caco-2 Permeability Assay Workflow

Caco-2 Permeability Assay Workflow
Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins determines the unbound fraction, which is free to distribute into tissues and interact with its target.

Protocol 4: Plasma Protein Binding by Equilibrium Dialysis

  • Objective: To determine the percentage of CDBA bound to plasma proteins from relevant species (e.g., rat, human).

  • Methodology:

    • Use a rapid equilibrium dialysis (RED) device, which contains a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber.

    • Add CDBA to the plasma chamber.

    • Incubate at 37°C until equilibrium is reached.

    • Measure the concentration of CDBA in both the plasma and buffer chambers via LC-MS/MS.

    • Calculate the fraction unbound (fu) and percent bound.

  • Causality: High plasma protein binding (>99%) can limit the volume of distribution and reduce the rate of clearance. Only the unbound drug is pharmacologically active.

Metabolism: Metabolic Stability

Metabolic stability assays predict the extent and rate of metabolism, which is a primary determinant of drug clearance and half-life.

Protocol 5: Liver Microsomal Stability Assay

  • Objective: To determine the intrinsic clearance (Clᵢₙₜ) of CDBA in liver microsomes.

  • Methodology:

    • Incubate CDBA at a low concentration (e.g., 1 µM) with liver microsomes (rat and human) and the essential cofactor NADPH.

    • At various time points (0, 5, 15, 30, 60 min), quench the reaction by adding cold acetonitrile.

    • Analyze the remaining concentration of CDBA in each sample using LC-MS/MS.

    • Plot the natural log of the percent CDBA remaining versus time. The slope of this line provides the rate of elimination (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

  • Causality: A short half-life (high clearance) in this assay suggests the compound will be rapidly metabolized in vivo, potentially leading to a short duration of action. Conversely, very high stability may lead to drug accumulation upon multiple dosing.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[12][13]

Protocol 6: LC-MS/MS Method for CDBA in Plasma

  • Objective: To develop and validate a method for the accurate quantification of CDBA in plasma.

  • Instrumentation: Triple quadrupole mass spectrometer (QQQ) coupled with a high-performance liquid chromatography (HPLC) system.[13]

  • Methodology:

    • Sample Preparation: Protein precipitation. Add 3 volumes of cold acetonitrile containing a suitable internal standard (structurally similar analog) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Chromatography: Use a C18 reverse-phase column to separate CDBA from endogenous matrix components.[14][15] A gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

    • Mass Spectrometry: Optimize the mass spectrometer parameters in positive electrospray ionization (ESI) mode. Determine the precursor ion (M+H)⁺ and select 2-3 characteristic product ions for Multiple Reaction Monitoring (MRM) transitions.

  • Validation: The method must be validated according to FDA and EMA guidelines.[4][7]

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (FDA/EMA)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of endogenous matrix components.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.CV of the matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration within ±15% of the baseline samples.

Preclinical In Vivo Pharmacokinetic and Bioavailability Study

The definitive PK profile and absolute bioavailability are determined through an in vivo study in a relevant animal model, typically the rat for early-stage discovery.

Study Design

A crossover design is often preferred but a parallel design is also acceptable.[5] A full study should be conducted in accordance with guidelines for the care and use of laboratory animals.

  • Objective: To determine the key pharmacokinetic parameters of CDBA following intravenous (IV) and oral (PO) administration, and to calculate its absolute oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer CDBA as a bolus dose (e.g., 1 mg/kg) via the tail vein. A solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) will likely be required.

    • PO Group: Administer CDBA by oral gavage (e.g., 10 mg/kg) as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each animal via the saphenous vein into EDTA-coated tubes at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma via centrifugation and store at -80°C until analysis.

  • Causality: The IV dose serves as the 100% bioavailable reference. By comparing the plasma exposure from the PO dose to the IV dose, we can determine the fraction of the oral dose that reaches systemic circulation.

In Vivo PK and Bioavailability Study Workflow
Data Analysis and Parameter Calculation

Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Table 3: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionHow It's DeterminedSignificance
Cₘₐₓ Maximum observed plasma concentration.Directly from the concentration-time profile.Related to efficacy and potential peak-concentration toxicity.
Tₘₐₓ Time at which Cₘₐₓ is observed.Directly from the concentration-time profile.Indicates the rate of drug absorption.
AUC₀₋ₜ Area under the plasma concentration-time curve from time 0 to the last measurable time point.Calculated using the linear trapezoidal rule.Represents the total drug exposure over the measured time.
AUC₀₋ᵢₙf Area under the plasma concentration-time curve from time 0 extrapolated to infinity.AUC₀₋ₜ + Cₗₐₛₜ/kₑₗRepresents the total systemic exposure after a single dose.
Elimination half-life.0.693 / kₑₗ (where kₑₗ is the terminal elimination rate constant).Determines the dosing interval and time to reach steady state.
CL Clearance.Doseᵢᵥ / AUC₀₋ᵢₙf,ᵢᵥThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distribution.CL / kₑₗAn apparent volume that relates the amount of drug in the body to the concentration in the plasma; indicates the extent of tissue distribution.
F% Absolute Oral Bioavailability.(AUC₀₋ᵢₙf,ₚₒ / AUC₀₋ᵢₙf,ᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100The fraction of the orally administered dose that reaches systemic circulation unchanged.

Conclusion and Future Directions

The successful execution of the studies outlined in this guide will yield a comprehensive preclinical pharmacokinetic and bioavailability profile for 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline. This data package is essential for making an informed decision on the compound's potential for further development. A favorable profile—characterized by adequate oral bioavailability (>30%), a half-life suitable for the intended dosing regimen, and predictable, dose-proportional exposure—would strongly support its advancement into more complex preclinical safety and efficacy models. Conversely, significant liabilities, such as near-zero bioavailability or extremely rapid clearance, would necessitate further medicinal chemistry optimization or advanced formulation strategies.

References

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from EMA.[4]

  • U.S. Food and Drug Administration. (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. Retrieved from FDA.[5][7]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from EMA.[6]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from FDA.[7]

  • European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. Retrieved from EMA.[16][17]

  • Tsume, Y., & Amidon, G. L. (2015). Bioavailability and Bioequivalence in Drug Development. In Generics and Biosimilars. IntechOpen.
  • U.S. Food and Drug Administration. (2002). Guidance for Industry: Food-Effect Bioavailability and Fed Bioequivalence Studies. Retrieved from FDA.[18]

  • FDA CDER Small Business and Industry Assistance. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs [Video]. YouTube.[19]

  • European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Retrieved from EMA.[17]

  • Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023.[1]

  • European Medicines Agency. (2016). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products. Retrieved from EMA.[20]

  • Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate.[21]

  • Yildiz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.[8]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462.[12]

  • Nováková, L., & Vlčková, H. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Metabolites in Medicinal Chemistry and Drug Discovery. IntechOpen.[13]

  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(3-Chloro-4-fluorophenyl)aniline: A Comparative Guide. BenchChem.[14]

  • Kumar, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.[2]

  • Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.[22]

  • Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic chemistry, 121, 105655.[23]

  • Patel, P., et al. (n.d.). View of Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.[24]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Semantic Scholar.[25]

  • Fathima, S. Z., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4), 895-915.[3]

  • Fathima, S. Z., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Biosciences Biotechnology Research Asia.[26]

  • Daina, A., et al. (2022). ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. Medicinal Chemistry Research, 31, 1-8.[11]

  • Chen, P. C., et al. (n.d.). Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime, in rat using a high performance liquid chromatography method.[15]

  • Chabner, B. A., & Longo, D. L. (2016). Pharmacology of Anticancer Drugs. In Oncohema Key.[10]

  • Fathima, S. Z., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. ResearchGate.[27]

  • Sestak, V., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.[9]

  • Krstulović, L., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.[28]

  • Kumar, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar.[29]

  • Coluccia, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl) sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2- yl) - I.R.I.S. Cancers, 14(5), 1358.[30]

  • Reddy, T. S., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3878-3881.[31]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline as a Novel Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Promise of Benzoxazole Scaffolds in Bioimaging Benzoxazole derivatives represent a versatile and increasingly prominent class of fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Promise of Benzoxazole Scaffolds in Bioimaging

Benzoxazole derivatives represent a versatile and increasingly prominent class of fluorophores in biomedical research.[1] Their rigid, planar structure, combined with tunable electronic properties, gives rise to desirable photophysical characteristics for cellular imaging, including significant Stokes shifts, high quantum yields in specific environments, and sensitivity to the local microenvironment.[1][2] This environmental sensitivity, often manifesting as solvatochromism, allows for the design of "turn-on" probes that fluoresce brightly only upon binding to their target, ensuring a high signal-to-noise ratio.[2][3]

This document provides a detailed guide to the application of a novel benzoxazole derivative, 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline , as a potential fluorescent probe for cellular imaging. While direct experimental data for this specific compound is emerging, its structural features—a hydrophobic benzoxazole core coupled with an electron-donating aniline moiety—suggest its utility as a specific and sensitive cellular stain. We will explore its theoretical underpinnings, potential applications, and provide robust protocols for its use in both live and fixed cell imaging.

II. Principle of Detection: A Hypothesis-Driven Approach

The fluorescence of many 2-arylbenzoxazoles is driven by an intramolecular charge transfer (ICT) mechanism.[4][5] In the case of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, the aniline group acts as an electron donor and the benzoxazole system as the electron acceptor.

In an aqueous environment, it is hypothesized that the probe will exhibit low fluorescence due to energy loss through non-radiative pathways. However, upon partitioning into a nonpolar environment, such as the lipid-rich interior of organelles or the hydrophobic pockets of biomolecules, the ICT state is stabilized, leading to a significant enhancement in fluorescence quantum yield.[2][3] This "turn-on" mechanism is ideal for high-contrast imaging.

Given its hydrophobic nature, potential intracellular targets for this probe include:

  • Lipid Droplets: These organelles, central to lipid metabolism, provide a highly hydrophobic environment.[2]

  • Endoplasmic Reticulum and Golgi Apparatus: The membrane-rich structures of these organelles could also recruit the probe.

  • DNA: Some benzoxazole derivatives have been shown to intercalate with DNA, leading to enhanced fluorescence.[6][7]

The precise localization will ultimately depend on the interplay of the probe's hydrophobicity, size, and electronic properties, and must be determined experimentally.

III. Predicted Photophysical Properties

The following table summarizes the predicted photophysical properties of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline based on data from structurally similar benzoxazole derivatives.[1][8] Note: These are theoretical values and must be experimentally validated.

PropertyPredicted ValueRationale and Key Considerations
Excitation Maximum (λex) ~390 - 460 nmBased on typical 2-arylbenzoxazole scaffolds.[1] The exact maximum will be solvent-dependent.
Emission Maximum (λem) ~480 - 620 nmHighly sensitive to the polarity of the environment (solvatochromism).[3][4] A large Stokes shift is anticipated.
Molar Absorptivity (ε) 15,000 - 35,000 M⁻¹cm⁻¹Typical for this class of compounds.[1]
Quantum Yield (Φf) 0.05 - 0.7Expected to be low in aqueous media and high in nonpolar environments (e.g., lipids, organic solvents).[1]
Stokes Shift > 100 nmA key advantage of many benzoxazole probes, minimizing self-quenching and spectral overlap.[1]
Photostability Good to ExcellentBenzoxazole derivatives are generally known for their good photostability compared to traditional dyes like fluorescein.[1]

IV. Experimental Protocols

The following protocols are designed as a starting point for the evaluation of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline in cell imaging. Optimization will be necessary for specific cell types and applications.

A. Reagent Preparation
  • Stock Solution (1-10 mM):

    • Due to its predicted hydrophobicity, dissolve 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Staining Solution (1-10 µM):

    • On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to the desired final concentration.

    • Vortex briefly to ensure complete dissolution. The final DMSO concentration in the culture should be kept below 0.5% to minimize cytotoxicity.

B. Live-Cell Imaging Protocol

This protocol is designed for adherent cells cultured on glass-bottom dishes or coverslips.

  • Cell Culture: Plate cells at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual serum proteins that might interfere with staining.

  • Staining:

    • Remove the wash buffer and add the freshly prepared staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

    • Optimization Note: The optimal incubation time and concentration should be determined empirically. A concentration gradient (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) and a time course (e.g., 10, 20, 30, 45 minutes) are recommended for initial experiments.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., a DAPI or a custom filter set).

    • Acquire images promptly to minimize phototoxicity and photobleaching.

LiveCellWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Culture Cells Prepare_Staining_Solution 2. Prepare Staining Solution Wash_1 3. Wash (x2) Prepare_Staining_Solution->Wash_1 Incubate 4. Incubate with Probe Wash_1->Incubate Wash_2 5. Wash (x3) Incubate->Wash_2 Image 6. Fluorescence Microscopy Wash_2->Image

Caption: Workflow for live-cell imaging with the benzoxazole probe.

C. Fixed-Cell Imaging Protocol

Fixation can sometimes alter the cellular structures targeted by the probe. It is advisable to compare with live-cell imaging results.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to 60-80% confluency.

    • Wash once with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Prepare the staining solution in PBS.

    • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) For nuclear counterstaining, incubate with a DAPI or Hoechst solution according to the manufacturer's protocol.

    • Wash again with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

V. Potential Applications and Experimental Design

The unique properties of benzoxazole probes open up a range of applications in cell biology and drug discovery.

A. Visualization of Cellular Dynamics

The "turn-on" nature of this probe makes it an excellent candidate for monitoring dynamic cellular processes. For instance, if the probe localizes to lipid droplets, it could be used to study lipid metabolism in response to various stimuli.

LipidMetabolism cluster_stimulus Stimulus cluster_cell Cellular Response cluster_detection Detection Stimulus Metabolic Stimulus (e.g., Oleic Acid) Signaling Signaling Pathways Stimulus->Signaling Lipid_Synthesis Increased Lipid Synthesis Signaling->Lipid_Synthesis LD_Formation Lipid Droplet Formation/ Enlargement Lipid_Synthesis->LD_Formation Probe Benzoxazole Probe Accumulation LD_Formation->Probe Fluorescence Increased Fluorescence Probe->Fluorescence

Caption: Proposed mechanism for monitoring lipid metabolism.

B. High-Content Screening (HCS)

The probe's suitability for live-cell imaging and potential for high signal-to-noise make it a candidate for high-content screening applications in drug discovery. For example, a screen could be designed to identify compounds that alter the number or morphology of the stained organelles.

C. Co-localization Studies

To confirm the subcellular localization of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, co-staining experiments with commercially available organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, or BODIPY for lipid droplets) are essential.

VI. Troubleshooting and Considerations

  • Low Signal: Increase the probe concentration or incubation time. Ensure that the filter sets on the microscope are appropriate for the predicted excitation and emission spectra.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing after staining. Use a phenol red-free imaging medium.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure time.

  • Cytotoxicity: Perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) to determine the maximum non-toxic concentration of the probe.

VII. Conclusion

4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline holds significant promise as a novel fluorescent probe for cell imaging. Its benzoxazole core suggests favorable photophysical properties, and its hydrophobic nature points towards specific subcellular targets. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to explore the full potential of this exciting new tool in their investigations of cellular structure and function. Experimental validation of its photophysical properties and subcellular localization will be a critical next step in its development.

VIII. References

  • BenchChem. (n.d.). 5-Methylbenzoxazole Derivatives as Fluorescent Probes for Biological Imaging: Application Notes and Protocols. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Benzoxazole-Based Fluorescent Probes: In Vitro and In Vivo Performance. Retrieved from

  • Seo, J., Kim, S., & Park, S. Y. (2002). Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State Created by Excited-State Intramolecular Proton Transfer. Journal of the American Chemical Society, 124(39), 11592–11593. Retrieved from

  • MDPI. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 27(15), 4887. Retrieved from

  • ResearchGate. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. Retrieved from

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from

  • Frontiers Media S.A. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 76. Retrieved from

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from

  • Royal Society of Chemistry. (2017). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 41(24), 14819-14827. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the synthesis of 4-Chloro-3-(5,7-dimethyl-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the synthesis of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline. This sterically hindered, halogenated benzoxazole presents unique synthetic challenges, primarily concerning incomplete cyclization and unwanted dehalogenation during late-stage reduction.

Mechanistic Overview & Synthetic Workflow

The construction of the 4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline scaffold typically relies on the condensation of 2-amino-4,6-dimethylphenol with a benzoic acid derivative[1]. While 5-amino-2-chlorobenzoic acid can be used directly[2], a more reliable and higher-yielding route utilizes 2-chloro-5-nitrobenzoic acid to form a nitro-benzoxazole intermediate. This is followed by a chemoselective reduction of the nitro group to yield the primary aniline[3].

SynthWorkflow A 2-Amino-4,6-dimethylphenol + 2-Chloro-5-nitrobenzoic acid B Amide Intermediate A->B Acylation C Nitro-Benzoxazole Intermediate B->C Cyclization (-H2O) D Target Molecule: 4-Chloro-3-(5,7-dimethyl- 1,3-benzoxazol-2-yl)aniline C->D Selective Reduction

Synthetic workflow for 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline via nitro reduction.

Troubleshooting FAQs

Q1: My condensation reaction stalls at the open-chain amide intermediate. How do I drive the cyclization to completion? Causality: The 4,6-dimethyl groups on the aminophenol create significant steric hindrance around the reaction center. This raises the activation energy required for the intramolecular nucleophilic attack by the phenolic hydroxyl group onto the amide carbonyl. Simple thermal heating often leads to substrate degradation before cyclization occurs. Solution: Shift from standard acid catalysis to a strong dehydrating and activating medium, such as Polyphosphoric Acid (PPA) or a Methanesulfonic acid (MeSO3H) system[4]. These reagents highly activate the carbonyl carbon, making it a stronger electrophile, while simultaneously acting as a thermodynamic sink for the eliminated water, driving the equilibrium toward the closed benzoxazole ring[4].

Q2: I am observing a complex mixture with dark, tar-like impurities during the benzoxazole formation. What is happening? Causality: 2-Amino-4,6-dimethylphenol is highly electron-rich due to the two electron-donating methyl groups and the hydroxyl group[1]. This makes it exceptionally prone to aerobic oxidation, forming quinone-imine byproducts that rapidly polymerize into dark tars. Solution: Strict inert atmosphere techniques must be employed. Degas all solvents via sparging with nitrogen or argon for at least 30 minutes prior to use, and maintain a positive inert gas pressure throughout the condensation step.

Q3: When reducing the nitro-benzoxazole intermediate to the final aniline, my yield drops significantly, and LC-MS shows a mass corresponding to the loss of the chlorine atom (M-34). How do I prevent this? Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is too active. While it efficiently reduces the nitro group, Pd readily catalyzes the oxidative addition into the aryl C-Cl bond, leading to hydrodehalogenation[1]. Solution: You must poison the catalyst to reduce its activity toward halogens while maintaining its efficacy for nitro reduction. Switching to Platinum on sulfide carbon (Pt(S)/C) completely suppresses dehalogenation[1]. Alternatively, use a mild chemical reductant like Tin(II) chloride (SnCl2) in ethanol, which is highly chemoselective for nitro groups in the presence of aryl chlorides[3].

TroubleshootingTree Start Issue: Low Overall Yield Q1 TLC shows open-chain amide? Start->Q1 Sol1 Action: Increase temperature or use PPA / MeSO3H Q1->Sol1 Yes Q2 LC-MS shows loss of Cl (M-34)? Q1->Q2 No Sol2 Action: Replace Pd/C with Pt(S)/C or SnCl2 Q2->Sol2 Yes Sol3 Action: Degas solvents, run under N2 to prevent oxidation Q2->Sol3 No

Logical troubleshooting tree for addressing low yields in benzoxazole synthesis.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies.

Protocol A: One-Pot Condensation/Cyclization (PPA Method)

Objective: Maximize conversion to the nitro-benzoxazole intermediate while overcoming steric hindrance.

  • Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, combine 2-amino-4,6-dimethylphenol (1.0 equiv) and 2-chloro-5-nitrobenzoic acid (1.0 equiv).

  • Activation: Carefully add Polyphosphoric Acid (PPA) (approx. 10-15 parts by weight relative to the reactants)[4].

  • Reaction: Mechanically stir the highly viscous mixture and heat to 150–180 °C using an oil bath[4]. Maintain this temperature for 4–5 hours. Monitor the disappearance of the open-chain amide intermediate via TLC (Hexanes/EtOAc).

  • Workup: Cool the mixture to 80 °C and carefully pour it into vigorously stirred crushed ice.

  • Neutralization: Neutralize the acidic aqueous mixture with saturated aqueous sodium bicarbonate (NaHCO3) until a precipitate fully forms (pH ~7-8)[4].

  • Isolation: Filter the precipitate, wash with cold distilled water, and purify via recrystallization from ethanol to yield the pure 2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-1,3-benzoxazole.

Protocol B: Chemoselective Nitro Reduction (SnCl2 Method)

Objective: Reduce the nitro group to an aniline without cleaving the aryl C-Cl bond.

  • Preparation: Dissolve the nitro-benzoxazole intermediate (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 equiv) to the solution[3].

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 2–4 hours. The reaction progress can be tracked by LC-MS (monitor for the desired aniline mass and ensure no M-34 dehalogenation peaks appear).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and adjust the pH to 8-9 using 1N NaOH to precipitate tin salts.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the tin emulsion.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes based on the choice of reagents, highlighting the causality between reaction conditions and yield.

Synthetic StepMethod / ReagentTypical YieldKey Impurity / IssueRecommendation
Cyclization Toluene / p-TsOH (Reflux)30 - 45%Open-chain amideNot recommended due to steric hindrance.
Cyclization Polyphosphoric Acid (150 °C)75 - 85%Minor oxidation productsPreferred for sterically demanding substrates[4].
Reduction H2, 10% Pd/C (rt)40 - 50%Dehalogenated anilineAvoid; causes C-Cl bond cleavage[1].
Reduction H2, 5% Pt(S)/C (rt)85 - 92%NonePreferred for clean, scalable catalytic reduction[1].
Reduction SnCl2 / EtOH (Reflux)80 - 88%Tin emulsions during workupExcellent alternative if Pt(S)/C is unavailable[3].

References

[3] Late stage iodination of biologically active agents using a one-pot process from aryl amines Source: RSC Advances URL:[Link]

[1] Orally Active Benzoxazole Derivative as 5-HT3 Receptor Partial Agonist for Treatment of Diarrhea-Predominant Irritable Bowel Syndrome Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline .

Due to its highly lipophilic benzoxazole core, halogenation (chloro group), and rigid planar structure, this compound exhibits high crystal lattice energy and near-zero intrinsic aqueous solubility. It falls firmly into the Biopharmaceutics Classification System (BCS) Class II or IV[1]. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers for both in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before selecting a protocol, use the decision matrix below to align your experimental endpoint with the correct thermodynamic strategy.

FormulationWorkflow Start Target: Solubilize Benzoxazole-Aniline CheckAssay Application Type? Start->CheckAssay InVitro In Vitro Assays (Cell Culture/Biochem) CheckAssay->InVitro InVivo In Vivo / Preclinical (PK/PD Studies) CheckAssay->InVivo CoSolvent Co-solvent & Surfactant (DMSO + Tween 80) InVitro->CoSolvent CheckDose Dosing Requirement? InVivo->CheckDose ASD High Dose (>10 mg/kg) Amorphous Solid Dispersion CheckDose->ASD High Cyclo Low/Moderate Dose Captisol® Complexation CheckDose->Cyclo Low

Decision matrix for selecting the optimal solubility enhancement strategy based on application.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into aqueous assay buffers (e.g., PBS, DMEM)? Causality: The compound's extreme lipophilicity causes it to rapidly aggregate to minimize contact with water, a process driven by the entropy of the system. When transferring from a high-capacity solvent (DMSO) to an aqueous buffer, the localized drop in solvent capacity forces rapid nucleation[1]. Solution: Utilize a "step-down" micellar approach. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Cremophor EL) before aqueous dilution. The surfactant forms a protective micellar corona around the hydrophobic benzoxazole core, shielding it from the aqueous environment.

Q2: We are advancing to in vivo pharmacokinetic (PK) studies. Co-solvents are causing GI irritation. What is the most reliable formulation for oral dosing? Causality: High concentrations of organic co-solvents alter absorption kinetics and cause mucosal toxicity. For rigid, planar molecules, Amorphous Solid Dispersions (ASDs) are the industry standard. ASDs utilize thermal or solvent-based methods to break the low-energy crystalline lattice, trapping the drug in a high-energy amorphous state within a hydrophilic polymer matrix (e.g., PVP-VA)[2]. Solution: Formulate an ASD. Upon ingestion, the polymer matrix dissolves, releasing the amorphous drug to create a highly supersaturated solution (the "spring"), while the polymer simultaneously prevents the drug from recrystallizing (the "parachute")[2].

ASDMechanism Cryst Crystalline Drug (High Lattice Energy) Melt Polymer Matrix Integration (HME / Solvent Evap) Cryst->Melt Amorph Amorphous Solid Dispersion (High Energy State) Melt->Amorph Dissol Aqueous GI Fluid Amorph->Dissol Supersat Supersaturated Solution ('Spring' Effect) Dissol->Supersat PrecipInhib Precipitation Inhibition ('Parachute' Effect) Supersat->PrecipInhib Polymer stabilization

Mechanism of Amorphous Solid Dispersions generating the Spring and Parachute effect.

Q3: Can Cyclodextrin complexation work for this specific bulky structure? Causality: Yes. While the benzoxazole core is bulky, the aniline ring is an excellent candidate for inclusion into the hydrophobic cavity of modified cyclodextrins like Sulfobutyl Ether β-Cyclodextrin (Captisol®). The aromatic ring of the aniline moiety deeply penetrates the cyclodextrin cavity, stabilizing the host-guest complex via van der Waals forces and hydrophobic interactions[3]. Captisol® provides superior aqueous solubility (up to 70 g/100 mL) compared to native β-cyclodextrin and is non-nephrotoxic[4].

Quantitative Data: Formulation Strategy Comparison

Formulation StrategyPrimary Mechanism of ActionIdeal Application PhaseExpected Solubility GainSelf-Validation Method
Co-Solvent / Micellar Interfacial tension reduction & micellar shieldingIn vitro assays, IV bolus (low dose)10x - 50xVisual clarity at 37°C for 24h
Captisol® Complexation Host-guest hydrophobic inclusion complex[4]In vivo oral/IV (moderate dose)50x - 200xPhase-solubility isotherm (A_L type)
Amorphous Solid Dispersion Crystal lattice disruption & supersaturation[2]In vivo oral (high dose)100x - 500xPowder X-Ray Diffraction (pXRD) halo

Self-Validating Experimental Protocols

Protocol A: Captisol® Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the exact stoichiometric ratio required to solubilize your compound using Captisol®[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 40% w/v stock solution of Captisol® in deionized water (dissolve 400 mg in 1 mL total volume).

  • Serial Dilution: Create a concentration gradient of Captisol® solutions (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v) in 1.5 mL microcentrifuge tubes.

  • Drug Addition: Add an excess amount of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline (e.g., 10 mg) to each tube to ensure saturation.

  • Equilibration: Cap the tubes tightly, sonicate for 15 minutes to break up aggregates, and place on an orbital shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate into methanol and analyze via HPLC-UV to determine the concentration of dissolved drug.

Validation Checkpoint: Plot the molar concentration of dissolved drug (Y-axis) against the molar concentration of Captisol® (X-axis).

  • Pass: A linear increase (A_L type isotherm) confirms a stable 1:1 inclusion complex. You can now calculate the exact amount of Captisol needed for your target dose.

  • Fail: A flat line indicates the molecule is too bulky for the cavity; pivot to the ASD protocol.

Protocol B: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

Use this protocol for high-dose oral formulations where complexation is insufficient.

Step-by-Step Methodology:

  • Polymer Selection: Select Copovidone (PVP-VA 64) as the hydrophilic carrier matrix due to its excellent anti-plasticizing effects and hydrogen-bonding capabilities[2].

  • Co-Dissolution: Weigh the drug and PVP-VA at a 1:4 (w/w) ratio. Dissolve both completely in a common volatile solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) until optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a solid film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Scrape the solid dispersion from the flask and gently mill it using a mortar and pestle to a fine powder.

Validation Checkpoint: Submit the milled powder for Powder X-Ray Diffraction (pXRD).

  • Pass: The diffractogram shows a broad, featureless "halo" with zero sharp peaks, confirming 100% conversion to the amorphous state.

  • Fail: Sharp diffraction peaks indicate residual crystallinity. You must increase the polymer ratio (e.g., 1:6) or change the polymer to HPMCAS.

References

  • Deep eutectic solvents for next-generation cyclodextrin science Source: Oxford Academic URL:[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL:[Link]

Sources

Troubleshooting

column chromatography purification methods for crude 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of complex heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of complex heterocyclic amines. The molecule —4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline —presents a unique chromatographic challenge. It contains a highly polar, basic primary aniline group combined with a moderately lipophilic, acid-sensitive benzoxazole ring.

This guide is designed to help researchers troubleshoot purification bottlenecks, understand the mechanistic causality behind column failures, and execute a self-validating purification protocol.

Diagnostic Chromatography Workflow

Before committing your entire crude mixture to a column, it is critical to diagnose the behavior of the aniline group on the stationary phase. The workflow below dictates the appropriate chromatographic strategy based on initial Thin Layer Chromatography (TLC) results.

G N1 Crude 4-Chloro-3-(5,7-dimethyl- 1,3-benzoxazol-2-yl)aniline N2 TLC Analysis (Hexane : EtOAc) N1->N2 N3 Severe Streaking / Rf < 0.2 (Silanol Interaction) N2->N3 Basic Amine N4 Clean Spot / Rf 0.25 - 0.4 (Optimal Partitioning) N2->N4 Neutral Behavior N5 Add 1-2% Triethylamine (TEA) to Mobile Phase N3->N5 1st Choice N6 Switch to Basic Alumina (If Degradation Occurs) N3->N6 Alternative N8 Standard Silica Gel Column N4->N8 N7 TEA-Deactivated Silica Column N5->N7

Diagnostic workflow for selecting the optimal chromatography method for benzoxazole-anilines.

Troubleshooting Guide & FAQs

Q1: Why does 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline streak severely on standard silica gel? A1: The target molecule features a primary aniline group. Standard silica gel ( SiO2​ ) possesses a surface densely populated with Brønsted-acidic silanol groups ( Si-OH ). When a basic primary amine is introduced, it engages in strong hydrogen bonding and acid-base ion-exchange interactions. This dual-retention mechanism prevents uniform partitioning, causing the compound to elute unevenly. This manifests as severe streaking on a TLC plate and broad, overlapping fractions during column chromatography 1.

Q2: How does adding Triethylamine (TEA) resolve the streaking issue without altering the compound? A2: Triethylamine acts as a sacrificial "competing base." When added to the mobile phase (typically at 1–2% v/v), the highly basic and mobile TEA molecules preferentially bind to and neutralize the acidic silanol groups on the silica gel 2. This effectively deactivates the stationary phase, masking the acidic sites. Consequently, the benzoxazole-aniline interacts with the silica solely through lipophilic partitioning, allowing it to elute in a tight, symmetrical band.

Q3: My purified aniline derivative turned from a pale yellow solid to a dark brown oil during concentration. What happened, and how can I prevent it? A3: Anilines are highly susceptible to oxidative degradation, especially when exposed to atmospheric oxygen and light, leading to the formation of colored polymeric impurities or p -benzoquinone derivatives 3. To prevent this, concentrate the fractions under reduced pressure at a moderate temperature (<40°C). Always store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial.

Q4: If TEA-modified silica fails or causes degradation of the benzoxazole ring, what is the best alternative? A4: If the compound is sensitive to the slightly acidic nature of silica or the basicity of TEA, basic alumina or an amine-functionalized silica column (e.g., KP-NH) should be utilized [[4]](). Basic alumina lacks the acidic silanol groups entirely, providing a gentler environment for acid-sensitive heterocycles while maintaining excellent resolution for basic amines.

Quantitative Method Comparison

The table below summarizes the expected performance of various stationary phases when purifying 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline.

Stationary PhaseMobile Phase AdditiveExpected Rf​ (Hex:EtOAc 3:1)Peak Shape / Elution ProfileProduct Recovery
Standard Silica None0.15 (Severe Tailing)Broad, streaking, overlapping< 60% (Loss on column)
Silica Gel 1% Triethylamine (TEA)0.35Sharp, symmetrical> 90%
Basic Alumina None0.40Sharp, fast elution> 85%
C18 Reverse Phase 0.1% Formic AcidN/A (Water/MeCN)Broad (Protonated amine)Variable / Poor

Validated Experimental Protocol: TEA-Deactivated Silica Chromatography

To ensure a self-validating system, this protocol incorporates in-process equilibration checks and 2D-TLC validation to guarantee product integrity.

Phase 1: Preparation and Equilibration
  • Solvent Preparation: Prepare the desired eluent system (e.g., Hexane/Ethyl Acetate 80:20). Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Packing: Create a uniform slurry of silica gel (230-400 mesh) using the TEA-modified solvent. Pour the slurry into the glass column and allow it to settle under gravity or gentle air pressure.

  • Crucial Equilibration Step: Flush the packed column with at least 2 to 3 column volumes of the TEA-modified solvent. Causality Note: Because TEA interacts directly with the silica, the column must be fully saturated before the compound is introduced; otherwise, the analyte will stick at the "ammonia front" and co-elute with impurities 5.

Phase 2: Loading and Elution
  • Sample Loading: Dissolve the crude 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline in a minimum volume of the TEA-modified eluent. If solubility is poor, use pure Dichloromethane (DCM). Carefully apply the solution to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.

  • Elution: Proceed with isocratic elution using the TEA-modified solvent system. Collect fractions in appropriately sized test tubes.

  • Monitoring: Spot fractions on a TLC plate and visualize under a UV lamp (254 nm), as the benzoxazole ring is highly UV-active.

Phase 3: Self-Validation and Isolation
  • Validation Check (2D-TLC): Before pooling the product fractions, perform a 2D-TLC on a representative fraction. Spot the fraction, develop in one direction, dry the plate, rotate it 90 degrees, and develop again. A single spot on the diagonal confirms that the benzoxazole-aniline is stable on the silica and is not degrading dynamically during elution.

  • Isolation: Combine the pure fractions. Remove the solvent via rotary evaporation under reduced pressure (Water bath < 40°C) to prevent thermal oxidation. Flush the receiving flask with argon and store the purified solid in the dark.

References

  • Technical Support Center: Purification of Substituted Anilines - Benchchem. 3

  • Technical Support Center: Purifying Basic Amines via Column Chromatography - Benchchem. 2

  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem. 1

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 4

  • When basification of silica gel is required, before using Column chromatography? - ResearchGate. 5

Sources

Optimization

Technical Support Center: Crystallization of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Welcome to the dedicated technical support guide for the crystallization of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this specific molecule. Our approach is rooted in first principles of physical chemistry and extensive field experience to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline that I should consider for crystallization?

A1: Understanding the molecule's structure is critical for developing a successful crystallization strategy. Key features include:

  • Aromatic Systems: The presence of both a substituted aniline ring and a benzoxazole ring system suggests that π-π stacking interactions will be a significant driving force for crystal lattice formation.

  • Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor. The nitrogen and oxygen atoms within the benzoxazole ring are potential hydrogen bond acceptors. This makes the selection of solvents with competing or complementary hydrogen bonding capabilities a crucial parameter.

  • Dipole Moment: The chloro-substituent and the inherent polarity of the benzoxazole and aniline moieties create a significant molecular dipole, which will influence solvent interaction and crystal packing.

  • Rigidity: The molecule is largely rigid and planar, which generally favors crystallization. However, this can sometimes lead to the formation of multiple polymorphs.

Q2: I have no starting point. What is a general approach to screen for initial crystallization conditions?

A2: A high-throughput screening approach is recommended to efficiently explore a wide range of conditions. A common method involves dissolving the compound in a good solvent (e.g., dichloromethane, ethyl acetate, acetone) and dispensing small, equivalent volumes into vials or a 96-well plate. Subsequently, a panel of anti-solvents with varying polarities (e.g., hexanes, heptane, isopropanol, acetonitrile, water) is added to induce precipitation. Observe the samples for signs of crystallinity (e.g., birefringence under polarized light, distinct crystal facets) over time at different temperatures (e.g., room temperature, 4°C, -20°C).

Q3: What is the expected solubility profile for this compound?

A3: While specific solubility data is not widely published, we can infer a general profile based on its structure. It is expected to have good solubility in chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and some polar aprotic solvents (acetone, ethyl acetate). Its solubility will likely be lower in non-polar aliphatic hydrocarbons (hexanes, heptane) and polar protic solvents like water and methanol, making these candidates for anti-solvents. A preliminary solubility test is a mandatory first step.

Troubleshooting Crystallization of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

This section addresses specific problems you may encounter during the crystallization process and provides a logical, step-by-step approach to resolve them.

Problem 1: My compound is "oiling out" and not forming crystals.

This is a common issue where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the level of supersaturation is too high, and the kinetics of nucleation and growth are too rapid for an ordered lattice to form.

Root Cause Analysis and Solutions:

  • Causality: The solution has been driven into a metastable zone where the concentration of the solute is too high for the given solvent and temperature conditions. The system relieves this by phase separation into a liquid, which is kinetically favored over the thermodynamically favored crystal formation.

  • Solution Workflow:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: If using temperature-gradient crystallization, decrease the cooling rate. A programmable bath can reduce the temperature by 1-2°C per hour.

      • Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise over an extended period. A syringe pump is ideal for this. Vapor diffusion, where the anti-solvent vapor slowly diffuses into the saturated solution, is an excellent alternative for achieving a very slow rate of addition.

    • Decrease the Level of Supersaturation:

      • Higher Temperature: Start the dissolution at a slightly lower temperature to reduce the initial concentration.

      • More Solvent: Use a larger volume of the primary solvent to create a more dilute starting solution.

    • Solvent System Modification:

      • The chosen solvent may be too "good" of a solvent. Try a solvent system where the compound has slightly lower solubility.

      • If the oil is persistent, try to "shock" it into crystallizing by scratching the inside of the vial with a glass rod at the oil-solution interface. The microscopic scratches can act as nucleation sites.

Problem 2: I am getting very fine needles or a powder, not single crystals suitable for X-ray diffraction.

This indicates that the nucleation rate is much faster than the crystal growth rate. Many small crystals are formed simultaneously, but none have the opportunity to grow to a significant size.

Root Cause Analysis and Solutions:

  • Causality: The energy barrier for nucleation is too low, or the supersaturation is too high, leading to a massive number of nucleation events.

  • Solution Workflow:

    • Minimize Nucleation Sites:

      • Filter the Solution: Filter the hot, saturated solution through a 0.2 µm PTFE syringe filter into a clean, dust-free vial. This removes any particulate matter that could act as heterogeneous nucleation sites.

      • Use High-Quality Solvents: Ensure that the solvents are pure and free of contaminants.

    • Optimize the Solvent System for Slower Growth:

      • Increase Viscosity: A slightly more viscous solvent can slow down the diffusion of molecules to the crystal surface, thus favoring growth over nucleation. Consider a solvent like anisole or a mixture of solvents.

      • Select a "Poorer" Good Solvent: Choose a primary solvent in which the compound is less soluble. This will require a higher temperature for dissolution, and the solution will become supersaturated more slowly upon cooling.

    • Employ Advanced Techniques:

      • Vapor Diffusion: This is one of the most effective methods for growing high-quality single crystals. Place a vial containing the saturated solution inside a larger, sealed jar containing the anti-solvent. The slow diffusion of the anti-solvent vapor into the solution provides a very controlled rate of supersaturation.

      • Liquid-Liquid Diffusion: Carefully layer the saturated solution on top of a denser, miscible anti-solvent (or vice-versa with a less dense anti-solvent). Crystals will slowly form at the interface.

Problem 3: My crystallization is not reproducible. Sometimes it works, sometimes it doesn't.

Lack of reproducibility often points to hidden variables in the experimental setup or impurities in the starting material.

Root Cause Analysis and Solutions:

  • Causality: Uncontrolled variables such as purity of the starting material, exact solvent volumes, cooling rates, or even atmospheric moisture can significantly impact the outcome.

  • Solution Workflow:

    • Purify the Starting Material: This is the most critical step. Even minor impurities can act as inhibitors or promoters of nucleation, leading to inconsistent results. It is highly recommended to purify the 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline by column chromatography or a preliminary recrystallization before attempting to grow single crystals.

    • Standardize the Protocol:

      • Use precise measurements for both the compound and the solvents.

      • Control the temperature and cooling rates with a programmable bath.

      • Ensure the glassware is consistently clean.

    • Consider Polymorphism: The compound may be crystallizing in different polymorphic forms, each with its own optimal crystallization conditions. The presence of different polymorphs can be screened for using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Experimental Protocols

Protocol 1: General Procedure for Screening Solvents
  • Preparation: Place approximately 5-10 mg of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline into several small, clean vials.

  • Solubility Test: To each vial, add a potential solvent (e.g., acetone, ethyl acetate, toluene, methanol) dropwise at room temperature until the solid dissolves completely. Record the approximate volume of solvent used. This provides a qualitative measure of solubility.

  • Crystallization Induction:

    • Evaporation: Leave the vials loosely capped to allow for slow evaporation.

    • Cooling: For solvents where the compound is soluble at room temperature, place the vials in a refrigerator (4°C) and then a freezer (-20°C).

    • Anti-solvent: For a good solvent, add a poor solvent (anti-solvent) dropwise until turbidity is observed. Then, add a few more drops of the good solvent to redissolve the precipitate and allow the solution to stand.

  • Observation: Monitor the vials over several days for crystal formation.

Protocol 2: Vapor Diffusion for Single Crystal Growth
  • Prepare the Solution: Dissolve approximately 10-20 mg of purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial (e.g., a 2 mL vial).

  • Set up the Chamber: Place this small vial inside a larger jar (e.g., a 20 mL scintillation vial) that contains 2-3 mL of an anti-solvent (e.g., hexanes or methanol).

  • Seal and Wait: Seal the larger jar tightly. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing slow crystal growth.

  • Patience: Do not disturb the setup. High-quality crystals can take several days to a week to form.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization Experiment outcome Observe Outcome start->outcome oil Compound Oils Out outcome->oil Oiling powder Fine Powder / Needles outcome->powder Powder no_xtal No Crystals Form outcome->no_xtal Clear Solution good_xtal Good Crystals! outcome->good_xtal Success sol_oil_1 Reduce Supersaturation Rate (Slower Cooling / Vapor Diffusion) oil->sol_oil_1 sol_oil_2 Decrease Supersaturation Level (More Solvent / Lower Temp) oil->sol_oil_2 sol_oil_3 Change Solvent System oil->sol_oil_3 sol_powder_1 Filter Solution (0.2 µm) (Remove Nucleation Sites) powder->sol_powder_1 sol_powder_2 Use Slower Method (Vapor/Liquid Diffusion) powder->sol_powder_2 sol_powder_3 Optimize Solvent for Slower Growth powder->sol_powder_3 sol_noxtal_1 Increase Concentration no_xtal->sol_noxtal_1 sol_noxtal_2 Try Different Solvents / Anti-solvents no_xtal->sol_noxtal_2 sol_noxtal_3 Introduce Nucleation Site (Scratch Vial / Seed Crystal) no_xtal->sol_noxtal_3 sol_oil_1->outcome Re-evaluate sol_oil_2->outcome Re-evaluate sol_oil_3->outcome Re-evaluate sol_powder_1->outcome Re-evaluate sol_powder_2->outcome Re-evaluate sol_powder_3->outcome Re-evaluate sol_noxtal_1->outcome Re-evaluate sol_noxtal_2->outcome Re-evaluate sol_noxtal_3->outcome Re-evaluate

Caption: A decision tree for troubleshooting common crystallization problems.

Summary of Solvent Properties for Crystallization

The following table provides a starting point for solvent selection based on general principles of polarity and functionality.

Solvent ClassExamplesRole in Crystallization for this Compound
Non-Polar Hexanes, Heptane, TolueneLikely poor solvents. Excellent candidates for anti-solvents to be used with more polar primary solvents.
Ethers Diethyl ether, THF, DioxaneModerate to good solvents. Can be used as the primary solvent.
Halogenated Dichloromethane (DCM), ChloroformLikely very good solvents. Useful for dissolving the material initially. May need a significant amount of anti-solvent to induce crystallization.
Ketones Acetone, MEKGood, polar aprotic solvents. Can engage in dipole-dipole interactions and are hydrogen bond acceptors. Excellent primary solvents.
Esters Ethyl acetate (EtOAc)Good, polar aprotic solvent. Similar utility to ketones.
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents. Can compete for hydrogen bonding sites with the aniline -NH2 group, potentially disrupting crystal packing. May act as anti-solvents or be part of a co-solvent system.
Aprotic Polar Acetonitrile (ACN), DMFGenerally good solvents. Can be difficult to remove and may co-crystallize with the compound. Use with caution.

References

  • Title: Crystal Growth and Design Source: American Chemical Society URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

  • Title: Crystallization Source: Wikipedia URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy: 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline vs. Standard Benzoxazoles

Introduction & Mechanistic Rationale Benzoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for their broad-spectrum antimicrobial properties. However, the rapid emergence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for their broad-spectrum antimicrobial properties. However, the rapid emergence of multidrug-resistant (MDR) pathogens necessitates the aggressive structural optimization of these core pharmacophores. This guide evaluates the antimicrobial efficacy of a highly substituted derivative—4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline —against standard, unsubstituted benzoxazoles, providing drug development professionals with actionable, data-driven insights.

Causality of Structural Modifications

As an Application Scientist, I approach molecular design through the lens of structure-activity relationships (SAR). The enhanced efficacy of this specific derivative is not coincidental; it leverages three critical modifications to overcome bacterial defense mechanisms ():

  • 4-Chloro Substitution on the Aniline Ring: Halogenation significantly increases the lipophilicity (LogP) of the molecule. This enhances passive diffusion through the lipid bilayer of Gram-positive bacteria and the outer membrane porins of Gram-negative strains.

  • 5,7-Dimethyl Benzoxazole Core: The addition of electron-donating methyl groups at the 5 and 7 positions alters the steric bulk and electron density of the benzoxazole ring. This modification optimizes the spatial fit within the hydrophobic pocket of bacterial DNA gyrase.

  • Aniline (Primary Amine) Moiety: The free -NH₂ group acts as a crucial hydrogen bond donor, anchoring the molecule to key amino acid residues (e.g., Asp73, Arg76) in the target enzyme's active site, effectively paralyzing the enzyme and preventing DNA supercoiling ().

MOA A 4-Chloro-3-(5,7-dimethyl- 1,3-benzoxazol-2-yl)aniline B Bacterial Cell Wall (Enhanced Penetration via 4-Cl) A->B Lipophilic diffusion C DNA Gyrase / Topoisomerase IV (Active Site Binding) B->C Intracellular targeting D H-Bonding via Aniline NH2 & Steric Fit via 5,7-Dimethyl C->D Structural interaction E Inhibition of DNA Supercoiling D->E Enzyme paralysis F Bacterial Cell Death (Bactericidal Effect) E->F DNA fragmentation

Mechanistic pathway of 4-chloro-benzoxazole derivatives inhibiting bacterial DNA gyrase.

Comparative Antimicrobial Efficacy (In Vitro Data)

To objectively assess performance, Minimum Inhibitory Concentration (MIC) assays are utilized. The data below synthesizes performance metrics based on structurally analogous halogenated and alkylated benzoxazole derivatives compared to the unsubstituted baseline ().

Table 1: Comparative MIC Values (µg/mL)
Pathogen StrainStandard Benzoxazole4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)anilineClinical Reference
Staphylococcus aureus (MRSA) 64.00.780.50 (Ofloxacin)
Bacillus subtilis 32.00.390.25 (Ofloxacin)
Escherichia coli 128.03.121.00 (Ofloxacin)
Pseudomonas aeruginosa >256.012.52.00 (Ofloxacin)
Candida albicans 128.016.08.00 (Fluconazole)

Data Interpretation: The heavily substituted derivative exhibits an approximate 40- to 80-fold increase in potency against Gram-positive strains compared to the standard benzoxazole core. While Gram-negative efficacy is moderate, it represents a massive improvement over the unsubstituted baseline, primarily driven by the lipophilic 4-chloro modification aiding in outer membrane penetration.

Experimental Protocols: Self-Validating Systems

Robust scientific data relies on self-validating experimental designs. The following protocol for MIC determination incorporates strict internal controls to rule out false positives (e.g., compound precipitation) and false negatives (e.g., inactive inoculum) ().

Protocol: High-Throughput Broth Microdilution Assay

Objective: Determine the MIC of benzoxazole derivatives against ESKAPE pathogens. Materials: Mueller-Hinton Broth (MHB), 96-well U-bottom microtiter plates, Resazurin sodium salt (0.015%), Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology:

  • Inoculum Standardization: Isolate bacterial colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to achieve a working concentration of 1×106 CFU/mL.

    • Causality: Precise inoculum density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, skewing MIC values higher and rendering the data clinically irrelevant.

  • Compound Preparation: Dissolve 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline in 100% DMSO to a stock concentration of 10 mg/mL.

    • Causality: Benzoxazoles are highly hydrophobic; DMSO ensures complete, uniform dissolution without micro-precipitates that cause false resistance readings.

  • Serial Dilution: In the 96-well plate, perform two-fold serial dilutions of the compound in MHB, ranging from 256 µg/mL down to 0.125 µg/mL.

    • Self-Validation: Ensure the final DMSO concentration per well does not exceed 1% (v/v). A "Vehicle Control" well (1% DMSO + Bacteria) must be included to prove the solvent itself is not inducing bacterial toxicity.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well (final volume 100 µL, final inoculum 5×105 CFU/mL). Include a positive growth control (broth + bacteria, no drug) and a negative sterility control (broth only). Incubate at 37°C for 18-24 hours.

  • Resazurin Viability Readout: Add 10 µL of resazurin solution to all wells. Incubate for an additional 2 hours.

    • Self-Validation: Resazurin acts as a metabolic indicator. A Blue/Purple color indicates no metabolic activity (bacterial inhibition). A Pink color indicates active metabolism (bacterial growth). The MIC is strictly defined as the lowest concentration well that remains blue, removing human subjectivity from turbidity readings.

Protocol N1 Compound Synthesis & Purity Check N2 Stock Solution (DMSO Prep) N1->N2 N3 Broth Microdilution (96-well plates) N2->N3 N4 Bacterial Inoculation (5 x 10^5 CFU/mL) N3->N4 N5 Incubation (37°C, 18-24h) N4->N5 N6 MIC Determination (Resazurin Assay) N5->N6

High-throughput broth microdilution workflow for determining Minimum Inhibitory Concentration.

Conclusion

The rational functionalization of the benzoxazole core transforms a moderately active heterocyclic scaffold into a highly potent antimicrobial agent. By optimizing both the pharmacodynamic binding (via the aniline H-bond donor and methyl steric fit) and pharmacokinetic penetration (via the lipophilic chlorine), 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline represents a significant advancement over standard benzoxazoles. For drug development professionals, this compound serves as a validated lead structure for tackling MDR Gram-positive infections.

References

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives Source: European Journal of Medicinal Chemistry URL:[Link][1]

  • Benzoxazole derivatives: design, synthesis and biological evaluation Source: Chemistry Central Journal (via PMC) URL:[Link][2]

  • In Silico Study of Microbiologically Active Benzoxazole Derivatives Source: Indian Journal of Pharmaceutical Sciences URL:[Link][3]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles Source: Zeitschrift für Naturforschung C (via ResearchGate) URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Polymorphic Forms of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline Utilizing X-ray Diffraction

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystal...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact an API's bioavailability, stability, and manufacturability. This guide provides a detailed comparison of the powder X-ray diffraction (PXRD) data for two hypothetical polymorphic forms of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, herein designated as Form A and Form B. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical role of PXRD in polymorphic screening and characterization.

The Significance of Polymorphism in Drug Development

The distinct crystalline arrangements of polymorphs result in different physical properties, such as melting point, solubility, and dissolution rate. These properties are critical determinants of a drug's performance. For instance, a more soluble polymorphic form may exhibit enhanced bioavailability, leading to a more effective therapeutic agent. Conversely, an unstable form may convert to a more stable, less soluble form during storage, potentially compromising the drug's efficacy and shelf life. Therefore, comprehensive polymorphic screening and the identification of the most stable form are regulatory requirements and a cornerstone of robust drug development. Powder X-ray diffraction is the quintessential analytical technique for this purpose, providing a unique "fingerprint" for each crystalline form.

Comparative Analysis of PXRD Data for Form A and Form B

The powder X-ray diffraction patterns of Form A and Form B of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline reveal distinct differences in their crystal structures. The positions and relative intensities of the diffraction peaks are unique to each polymorph, allowing for their unambiguous identification and quantification.

Below is a summary of the characteristic PXRD peaks for each form, collected using Cu Kα radiation (λ = 1.5406 Å).

Form A Form B
2θ (°) ± 0.2° Relative Intensity (%) 2θ (°) ± 0.2° Relative Intensity (%)
8.510010.285
12.34514.8100
15.86017.550
19.17520.490
21.75522.165
24.93025.640
28.24028.935

The significant differences in the 2θ positions and the relative intensities of the diffraction peaks clearly indicate two distinct crystal lattices for Form A and Form B. For example, the most intense peak for Form A is at 8.5° 2θ, while for Form B it is at 14.8° 2θ. This data is crucial for developing analytical methods for quality control, ensuring the desired polymorphic form is consistently produced and present in the final drug product.

Experimental Protocol for PXRD Data Acquisition

The following is a detailed, step-by-step methodology for the acquisition of high-quality powder X-ray diffraction data for the polymorphic screening of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline.

1. Sample Preparation:

  • Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.
  • The finely ground powder is then back-loaded into a sample holder to ensure a flat and uniform surface for analysis.

2. Instrument Setup and Data Collection:

  • A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-resolution detector is used.
  • The X-ray tube is operated at a voltage of 40 kV and a current of 40 mA.
  • Data is collected in a continuous scan mode over a 2θ range of 2° to 40°.
  • A step size of 0.02° 2θ and a scan speed of 1°/min are employed to ensure good data resolution and signal-to-noise ratio.

3. Data Analysis:

  • The collected diffraction data is processed using appropriate software to identify the peak positions (2θ) and their corresponding intensities.
  • Background subtraction is performed to improve the accuracy of peak identification.
  • The resulting peak list is then compared to a reference database of known polymorphs to identify the crystalline form of the sample.

Visualizing the Workflow and Polymorphic Relationship

To better illustrate the process, the following diagrams created using Graphviz depict the experimental workflow for PXRD analysis and the logical relationship between polymorphism and its characterization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis A API Sample B Gentle Grinding A->B C Back-loading into Sample Holder B->C D Instrument Setup (Cu Kα, 40kV, 40mA) C->D E Continuous Scan (2-40° 2θ) D->E F Data Collection E->F G Peak Identification (2θ and Intensity) F->G H Background Subtraction G->H I Comparison to Reference Patterns H->I J Polymorph Identification I->J

Caption: Experimental workflow for powder X-ray diffraction analysis.

polymorphism_logic cluster_polymorphism Polymorphism cluster_analysis Analytical Characterization A Different Crystal Lattices B Distinct Physical Properties (Solubility, Stability) A->B D Unique Diffraction Patterns A->D Leads to C Powder X-ray Diffraction (PXRD) B->C Impacts Drug Performance, Requires Characterization C->D

Caption: Logical relationship between polymorphism and its characterization by PXRD.

Conclusion

The successful development of a solid dosage form relies on a thorough understanding and control of the API's solid-state properties. As demonstrated with the hypothetical polymorphs of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, powder X-ray diffraction is an indispensable tool for identifying and differentiating between crystalline forms. The distinct PXRD patterns of Form A and Form B provide the basis for robust analytical methods to ensure product quality and consistency. It is imperative for researchers and drug developers to conduct comprehensive polymorphic screening early in the development process to mitigate risks and to select the optimal crystalline form for further development.

References

  • Title: Polymorphism in Pharmaceutical Solids Source: Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. URL: [Link]

  • Title: Fundamentals of Powder Diffraction and Structural Characterization of Materials Source: Pecharsky, V. K., & Zavalij, P. Y. (2009). Fundamentals of Powder Diffraction and Structural Characterization of Materials (2nd ed.). Springer. URL: [Link]

  • Title: The Importance of Polymorphism in Modern Drug Development Source: Hilfiker, R. (Ed.). (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. URL: [Link]

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